molecular formula C22H24N8O2 B6564359 5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1021257-23-7

5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No. B6564359
CAS RN: 1021257-23-7
M. Wt: 432.5 g/mol
InChI Key: VSHIOLCKEODPLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a phenylpiperazine, a pyrazolopyrimidine, and an oxazole. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, have shown promising anticancer effects . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity against the Hela cell line. These findings highlight the potential of our compound in cancer therapy.

Antibacterial Properties

1,2,4-Triazole derivatives have been investigated for their antibacterial activity . While specific data on our compound may be limited, its structural features suggest potential antibacterial effects. Further studies are warranted to explore this application.

Enzyme Inhibition

Boric acid compounds, similar to our molecule, are often used as enzyme inhibitors . Investigating whether our compound interacts with specific enzymes could reveal novel therapeutic targets.

Antiproliferative Agents for Alzheimer’s Disease

Although not directly studied for Alzheimer’s disease, our compound’s structure shares similarities with acetylcholinesterase inhibitors (AChEIs) used in Alzheimer’s treatment . Exploring its potential as an AChEI could be valuable.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Without specific toxicological studies, it’s hard to provide detailed information .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as biological assays to determine its activity. If it shows promising activity, it could be further developed and optimized for potential therapeutic uses .

properties

IUPAC Name

5-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O2/c1-16-13-19(27-32-16)22(31)23-7-8-30-21-18(14-26-30)20(24-15-25-21)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIOLCKEODPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide

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